4-(Benzyloxy)benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCSSDFZRJZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364121 | |
| Record name | 4-(benzyloxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128958-65-6 | |
| Record name | 4-(benzyloxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 4 Benzyloxy Benzohydrazide
Precursor Synthesis and Derivatization Approaches
The foundational step in producing 4-(benzyloxy)benzohydrazide is the creation of its ester precursor, which sets the stage for the final hydrazinolysis reaction.
The synthesis of methyl 4-(benzyloxy)benzoate is a critical preliminary step. nih.govnih.gov This intermediate is typically prepared through a Williamson ether synthesis, a reliable and widely used method for forming ethers.
The core reaction for producing methyl 4-(benzyloxy)benzoate involves the O-benzylation of methyl 4-hydroxybenzoate (B8730719). nih.govnih.gov In this nucleophilic substitution reaction, the hydroxyl group of methyl 4-hydroxybenzoate, after being deprotonated by a base, acts as a nucleophile and attacks the electrophilic carbon of benzyl (B1604629) chloride. This results in the displacement of the chloride ion and the formation of an ether linkage, yielding methyl 4-(benzyloxy)benzoate. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a practical rate.
To enhance the efficiency, yield, and environmental friendliness of the synthesis, various reaction conditions and catalysts have been explored.
Potassium carbonate (K₂CO₃) serves as a mild and effective base in the synthesis of methyl 4-(benzyloxy)benzoate. nih.govnih.gov Its primary function is to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide ion. This phenoxide is a more potent nucleophile than the neutral hydroxyl group, thus facilitating the subsequent reaction with benzyl chloride.
N,N-Dimethylformamide (DMF) is often employed as the solvent for this reaction. nih.govnih.gov As a polar aprotic solvent, DMF effectively dissolves both the ionic (potassium phenoxide) and organic (benzyl chloride) reactants, creating a homogeneous reaction environment. This enhances the reaction rate by promoting contact between the reacting species. nih.gov
Table 1: Reagents and Conditions for the Synthesis of Methyl 4-(benzyloxy)benzoate
| Reactant 1 | Reactant 2 | Base | Solvent | Method | Reaction Time |
| Methyl 4-hydroxybenzoate | Benzyl Chloride | K₂CO₃ | DMF | Ultrasound | 4 hours |
| Methyl 4-hydroxybenzoate | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 5 hours |
This table summarizes common conditions used in the synthesis of the key intermediate.
In recent years, ultrasound irradiation has emerged as a green chemistry technique to accelerate the synthesis of methyl 4-(benzyloxy)benzoate. nih.govnih.gov The application of ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized high temperatures and pressures, leading to increased mass transfer and reaction rates. sciforum.net
The use of ultrasound can significantly reduce reaction times compared to conventional methods like stirring at room temperature or refluxing. nih.govmdpi.com For instance, syntheses that might take 8-28 hours using traditional heating can often be completed within a few hours with ultrasound assistance, leading to energy savings and improved efficiency. nih.gov
The final step in the synthesis is the conversion of the methyl 4-(benzyloxy)benzoate intermediate into this compound. nih.govnih.govsciforum.netmdpi.com This is achieved through a process called hydrazinolysis. The ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a solvent such as ethanol (B145695). semanticscholar.org The reaction typically involves refluxing the mixture for several hours. During this process, the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the more stable hydrazide functional group, yielding the final product, this compound. sciforum.net The product is often purified by recrystallization. nih.gov
Role of Potassium Carbonate (K₂CO₃) and N,N-Dimethylformamide (DMF)
Conversion of Methyl 4-(benzyloxy)benzoate to this compound
Reaction with Hydrazine or Hydrazine Hydrate
The most common and direct method for converting the ester intermediate, typically methyl 4-(benzyloxy)benzoate or ethyl 4-(benzyloxy)benzoate, into this compound is through reaction with hydrazine hydrate (NH₂NH₂·H₂O). sciforum.netnih.govproquest.com This nucleophilic acyl substitution reaction involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester.
The synthesis generally involves refluxing a mixture of the corresponding ester and hydrazine hydrate in a suitable solvent, most commonly ethanol. sciforum.netproquest.comnih.gov For instance, a mixture of the ester and an equimolar amount of 85% hydrazine hydrate in ethanol is a frequently employed protocol. sciforum.netresearchgate.net The reaction proceeds to replace the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH₂), yielding the desired benzohydrazide (B10538). Following the reaction, the product is often precipitated by pouring the reaction mixture into ice-cold water and then purified by recrystallization from ethanol. nih.govnih.gov
Reflux Conditions and Yield Optimization
Refluxing is a standard technique used to maintain the reaction at a constant temperature, which is the boiling point of the solvent, to accelerate the reaction rate. For the synthesis of this compound, refluxing is typically carried out for several hours. Reports indicate reaction times ranging from 5 to 12 hours. nih.govproquest.comnih.gov
Yield optimization is a critical aspect of this synthesis. The yield of this compound can be influenced by factors such as reaction time, temperature, and the purity of reactants. Under optimized reflux conditions, yields are generally good, often ranging from 70% to 85%.
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-(benzyloxy)benzoate | 85% Hydrazine Hydrate | Ethanol | 6 hours | 70-85% | |
| Ethyl 4-(benzyloxy)benzoate | Hydrazine Hydrate | Ethanol | 12 hours | Not specified | nih.gov |
| Methyl 4-(benzyloxy)benzoate | Hydrazine Hydrate | Ethanol | 5-6 hours | Not specified | proquest.com |
Advanced Synthetic Strategies for this compound and its Analogues
To improve the efficiency and environmental friendliness of the synthesis, several advanced strategies have been developed. These methods often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous materials.
Utilization of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.org In the context of this compound synthesis, microwave irradiation has been successfully employed for the hydrazinolysis of ethyl 4-(benzyloxy)benzoate. This method significantly reduces the reaction time from hours to mere minutes. For example, the microwave-assisted reaction with hydrazine hydrate can be completed in 5 minutes with a yield of 82%. mjcce.org.mk This rapid and efficient method offers a significant advantage over conventional heating. researchgate.net
Incorporation of Molecular Sieves in Reaction Systems
Molecular sieves, particularly 3Å microporous aluminosilicates, have found applications in organic synthesis as catalysts and to remove small molecules like water from reaction mixtures, thereby driving the equilibrium towards product formation. nih.gov In the synthesis of derivatives of this compound, molecular sieves have been used in conjunction with ultrasound irradiation to facilitate reactions, leading to better yields and shorter reaction times compared to conventional methods. nih.govmdpi.comresearchgate.net For instance, the use of molecular sieves in the synthesis of Mannich bases from this compound derivatives under ultrasound irradiation reduced reaction times from 15-20 hours (reflux) to 1-2 hours. researchgate.netnih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sciforum.net In the synthesis of this compound and its derivatives, several green approaches have been implemented.
One notable approach is the use of ultrasound-assisted synthesis (sonochemistry). sciforum.net This technique can enhance reaction rates and yields, often under milder conditions and with reduced solvent consumption. sciforum.netekb.eg For example, the initial step of synthesizing the precursor, methyl 4-(benzyloxy)benzoate, can be carried out under ultrasonic irradiation, reducing the reaction time from 8-10 hours (reflux) to 4 hours. nih.govmdpi.com The subsequent hydrazinolysis step to form this compound can also be facilitated by ultrasound. sciforum.net
Another green strategy involves the use of more environmentally benign solvents. While ethanol is commonly used, research into using water as a solvent for similar hydrazone syntheses is ongoing, which would further enhance the green credentials of the process. mdpi.com
Reaction Mechanisms in the Formation of this compound
The formation of this compound from its corresponding ester and hydrazine follows a nucleophilic acyl substitution mechanism. The key steps are:
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (e.g., methyl 4-(benzyloxy)benzoate). This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen of the tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the alkoxy group (e.g., methoxy or ethoxy) is eliminated as a leaving group (alkoxide).
Protonation of the Leaving Group: The eliminated alkoxide is protonated by the protonated hydrazinyl group or by a proton from the solvent to form the corresponding alcohol (e.g., methanol (B129727) or ethanol).
Chemical Reactivity and Derivatization of 4 Benzyloxy Benzohydrazide
Schiff Base Formation and Imino Group Chemistry
The formation of Schiff bases, also known as hydrazones, is a cornerstone of the chemical reactivity of 4-(benzyloxy)benzohydrazide. mdpi.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form an imine or azomethine group (-C=N-). mdpi.comsciforum.net
Condensation with Aldehydes and Ketones
The condensation of this compound with a variety of aromatic and aliphatic aldehydes and ketones is a widely employed synthetic strategy. nih.govresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govresearchgate.net The resulting Schiff bases, or N'-benzylidene-4-(benzyloxy)benzohydrazides, are often stable, crystalline solids that can be readily isolated and purified.
The reaction conditions for the synthesis of these Schiff bases can be optimized to improve yields and reaction times. For instance, the use of ultrasound has been shown to significantly reduce the reaction time compared to conventional heating methods. nih.gov
Table 1: Examples of Schiff Bases Derived from this compound
| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reaction Conditions | Reference |
|---|---|---|---|
| Various Aromatic Aldehydes | 4-(benzyloxy)-N′-(substituted benzylidene) benzohydrazide (B10538) | Ultrasonication in DMF | nih.gov |
| Benzaldehyde and substituted benzaldehydes | bis[N-4-substituted benzylidene(4-benzyloxy) benzoyl-hydrazinato] nickel(II) | Reaction with nickel(II) acetate (B1210297) | researchgate.net |
Stereochemical Aspects of (E)-Configuration in Derivatives
The Schiff bases derived from this compound typically exist as the (E)-isomer, where the substituent on the imine carbon and the benzoyl group are on opposite sides of the C=N double bond. This stereochemical preference is attributed to minimizing steric hindrance between the bulky groups. The (E)-configuration is often confirmed by single-crystal X-ray diffraction analysis. nih.gov The planarity of the hydrazone bridge, as indicated by torsion angles, further stabilizes this configuration. nih.gov
Cycloaddition Reactions Involving this compound Derivatives
The imine bond of the Schiff bases derived from this compound is susceptible to cycloaddition reactions, providing a pathway to more complex heterocyclic structures.
[2+2] Ketene-Imine Cycloaddition (Staudinger Reaction)
A significant reaction of these Schiff bases is the Staudinger [2+2] cycloaddition with ketenes, which are typically generated in situ from acyl chlorides and a tertiary amine like triethylamine (B128534). nih.govnih.govmdpi.com This reaction involves the nucleophilic attack of the imine nitrogen on the ketene (B1206846) carbonyl carbon, leading to a zwitterionic intermediate that subsequently undergoes ring closure to form a four-membered β-lactam ring. nih.govmdpi.com
Formation of Azetidinone Derivatives
The Staudinger reaction of Schiff bases derived from this compound with chloroacetyl chloride in the presence of triethylamine yields 4-(benzyloxy)-N-(3-chloro-2-substituted-4-oxoazetidin-1-yl)benzamide derivatives. nih.govnih.govresearchgate.net These azetidinone (β-lactam) compounds are of significant interest in medicinal chemistry. sciforum.net The use of ultrasound has been shown to be an efficient green chemistry tool for this synthesis, reducing reaction times from hours to minutes. sciforum.netnih.gov
Table 2: Synthesis of Azetidinone Derivatives
| Reactants | Product | Reaction Conditions | Reference |
|---|
Formation of Heterocyclic Ring Systems from this compound
This compound is a valuable precursor for the synthesis of various five-membered heterocyclic ring systems, most notably 1,3,4-oxadiazoles.
One common method involves the reaction of this compound with carbon disulfide in a basic medium, such as potassium hydroxide (B78521), to yield 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione. This reaction proceeds through the nucleophilic attack of the hydrazide on carbon disulfide, followed by cyclization. The resulting oxadiazole-thione can be further functionalized.
Another approach to 1,3,4-oxadiazoles involves the cyclization of N'-acyl-4-(benzyloxy)benzohydrazide derivatives. For example, reacting this compound with an appropriate acid chloride or anhydride (B1165640) can form a diacylhydrazine intermediate, which can then be cyclized using a dehydrating agent like thionyl chloride to afford the corresponding 2,5-disubstituted 1,3,4-oxadiazole (B1194373). growingscience.com
1,3,4-Oxadiazole Derivatives Synthesis
The synthesis of 1,3,4-oxadiazole derivatives from this compound is a well-established and significant area of research due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold. mdpi.commdpi.comnih.gov These activities include antifungal, antibacterial, anti-inflammatory, and anticancer properties. mdpi.commdpi.comnih.govitmedicalteam.pl The primary methods for constructing the 1,3,4-oxadiazole ring from this compound involve reactions that lead to the formation of this key heterocyclic system.
Reaction with Carbon Disulphide under Basic Conditions
A principal method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiones involves the reaction of an acid hydrazide with carbon disulphide in a basic medium. nih.gov In this reaction, this compound undergoes cyclization with carbon disulphide (CS₂) in the presence of a base like potassium hydroxide (KOH) to yield 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione. mdpi.comnih.govsciforum.net This reaction proceeds through the nucleophilic attack of the hydrazide nitrogen on the carbon of CS₂, followed by intramolecular cyclization. The resulting thione product is a crucial intermediate for further derivatization. nih.gov The reaction is often carried out in a solvent such as ethanol or methanol. mdpi.comnih.gov Modern synthetic approaches, such as ultrasound assistance, have been shown to improve reaction times and yields.
Table 1: Reaction Conditions for Synthesis of 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione
| Parameter | Condition | Reference |
| Reactants | This compound, Carbon Disulphide | nih.gov, mdpi.com |
| Base | Potassium Hydroxide (KOH) | nih.gov, mdpi.com |
| Solvent | Ethanol or Methanol | nih.gov, mdpi.com |
| Technique | Conventional Reflux or Ultrasound-assisted | , nih.gov |
Aminomethylation with Paraformaldehyde and Substituted Amines (Mannich Bases)
The 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione intermediate serves as a substrate for N-aminomethylation, a type of Mannich reaction, to produce a variety of Mannich bases. mdpi.comnih.govsciforum.net This reaction involves the condensation of the thione with paraformaldehyde and a primary or secondary amine. mdpi.comnih.gov The use of molecular sieves can facilitate the reaction by absorbing water and driving the equilibrium towards the product. nih.gov Ultrasound irradiation has also been employed as a green chemistry tool to accelerate this transformation, leading to good yields in shorter reaction times. mdpi.com The resulting Mannich bases, 3-((substituted amino)methyl)-5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thiones, have been investigated for their potential biological activities, including as antifungal agents. mdpi.comsciforum.net
Table 2: Optimized Protocol for Aminomethylation
| Component | Quantity | Reference |
| 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione | 10 mmol | |
| Paraformaldehyde | 15 mmol | |
| Amine | 10 mmol | |
| Solvent | Methanol (25 mL) | |
| Catalyst | Molecular Sieves (3Å) | |
| Technique | Ultrasound | |
| Time | 1–2 h | |
| Yield | 75–92% |
Other Cyclization Reactions leading to Novel Scaffolds
Beyond the synthesis of 1,3,4-oxadiazoles, this compound is a versatile starting material for the creation of other novel heterocyclic scaffolds. For instance, it can be condensed with various aromatic aldehydes to form Schiff bases (N'-substituted-benzylidene-4-(benzyloxy)benzohydrazides). nih.govsciforum.net These Schiff bases can then undergo further cyclization reactions. One notable example is the Staudinger ketene-imine cycloaddition reaction, where the Schiff base reacts with chloroacetyl chloride in the presence of a base like triethylamine to yield β-lactam (azetidinone) derivatives. nih.govsciforum.net These reactions expand the chemical space accessible from this compound, leading to compounds with potential applications in medicinal chemistry. nih.gov
Metal Complexation and Coordination Chemistry with this compound Ligands
Aroylhydrazones, derived from hydrazides like this compound, are effective chelating agents for a variety of transition metal ions. researchgate.netmdpi.com The coordination chemistry of these ligands is of significant interest due to the potential for creating metal complexes with unique structural features and biological activities. mdpi.comchesci.com
Synthesis and Characterization of Metal(II) Complexes
Metal(II) complexes of ligands derived from this compound have been synthesized and characterized. researchgate.netsemanticscholar.org Typically, the synthesis involves the reaction of a Schiff base ligand, formed by the condensation of this compound with an appropriate aldehyde or ketone, with a metal(II) salt such as acetate or chloride. researchgate.netsemanticscholar.org The resulting complexes are often characterized using various spectroscopic techniques including FT-IR, UV-Vis, NMR, and mass spectrometry, as well as elemental analysis and magnetic susceptibility measurements. researchgate.netresearchgate.netsemanticscholar.org These studies help to elucidate the structure and geometry of the metal complexes. For example, Ni(II) complexes have been reported to form square-planar or octahedral geometries depending on the counter-ion of the nickel salt used. researchgate.net Similarly, Cd(II) complexes have been synthesized and characterized, with spectroscopic data suggesting a tetrahedral geometry. semanticscholar.org
Chelation Mechanisms and Ligand Denticity
The aroylhydrazone ligands derived from this compound can coordinate to metal ions in either their keto or enol tautomeric forms. researchgate.net However, chelation often occurs through the deprotonated enol form, where the ligand acts as a uninegative bidentate species. semanticscholar.org The coordination typically involves the oxygen atom of the enolic hydroxyl group and the nitrogen atom of the azomethine group. semanticscholar.orgrepec.org This bidentate chelation results in the formation of stable five- or six-membered rings with the metal ion. unacademy.com The specific coordination mode and the resulting geometry of the complex are influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions. researchgate.net The ability of these ligands to form stable chelates with metal ions is a key aspect of their coordination chemistry and contributes to the biological activity of the resulting metal complexes. semanticscholar.org
Medicinal Chemistry and Pharmacological Investigations of 4 Benzyloxy Benzohydrazide and Its Analogues
Antimicrobial Activities
Derivatives of 4-(benzyloxy)benzohydrazide have demonstrated notable efficacy against a range of microbial pathogens. lookchem.com The core structure is often modified to create Schiff bases or heterocyclic compounds like azetidinones and oxadiazoles, which are then evaluated for their antimicrobial properties. nih.govnih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Hydrazone derivatives, a class to which this compound analogues belong, have shown a wide spectrum of antibacterial activity. mdpi.comnih.gov Studies on related structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazone derivatives have been found to be active against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Schiff base derivatives of similar compounds have shown moderate activity against E. coli with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL. The antibacterial effect is often influenced by the specific substituents on the aromatic rings. nih.gov
Research into various hydrazide-hydrazone compounds has revealed significant activity. Some derivatives exhibit higher potency against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, than standard antibiotics like cefotaxime. mdpi.comnih.gov Conversely, other analogues have shown remarkable activity against Gram-negative bacteria such as E. coli. nih.gov
Table 1: Antibacterial Activity of Selected Hydrazone Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Schiff Base Derivative | Escherichia coli | 32 |
| Hydrazone Derivative 5 | Escherichia coli | 0.49 |
| Hydrazone Derivative 6 | Escherichia coli | 0.49 |
| Hydrazone Derivative 15 | Staphylococcus aureus | 1.95 |
| Hydrazone Derivative 15 | Bacillus subtilis | 7.81 |
Antifungal Efficacy against Pathogenic Fungi
Analogues of this compound have been synthesized and evaluated for their effectiveness against a variety of human pathogenic fungi. lookchem.comnih.govresearchgate.net A series of 5-(4-(benzyloxy)phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, synthesized from this compound, exhibited promising activity. nih.govresearchgate.net These compounds were tested against strains such as Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus, and Aspergillus niger. nih.govresearchgate.net
Specifically, certain derivatives showed potent activity against C. glabrata, while others were effective against C. neoformans, Trichophyton mentagrophytes, and A. fumigatus. nih.govindianchemicalsociety.com The presence of electron-withdrawing groups on the phenyl ring of the final derivatives was noted to enhance the antifungal activity. nih.gov Molecular docking studies suggest that these compounds may act by binding to the active site of the C. albicans cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected this compound Analogues
| Compound/Derivative | Fungal Strain | Activity (IC₅₀ or MIC in µg/mL) |
|---|---|---|
| Mannich Base 8 | Cryptococcus neoformans | 3.12 |
| Mannich Base 8 | Trichophyton mentagrophytes | 3.12 |
| Mannich Base 8 | Aspergillus fumigatus | 3.12 |
| Mannich Base 9 | Cryptococcus neoformans | 3.12 |
| Mannich Base 9 | Trichophyton mentagrophytes | 3.12 |
| Mannich Base 9 | Aspergillus fumigatus | 3.12 |
| Mannich Base 11 | Cryptococcus neoformans | 3.12 |
| Mannich Base 11 | Trichophyton mentagrophytes | 3.12 |
| Mannich Base 11 | Aspergillus fumigatus | 3.12 |
| Oxadiazole-thione 6f | Candida glabrata | 5.4 |
| Oxadiazole-thione 6e | Candida glabrata | 24.5 |
Antimycobacterial and Antitubercular Potential
The scaffold of this compound has been extensively used to develop potent agents against Mycobacterium tuberculosis (MTB). mdpi.comthieme-connect.comresearchgate.net A series of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives were synthesized from this compound and showed promising in vitro anti-tubercular activity. nih.govmdpi.comnih.gov Many of these compounds exhibited an IC₅₀ value of less than 1 µg/mL against the MTB H37Rv strain. thieme-connect.com
In another study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two of the compounds from this series demonstrated minimal inhibitory concentrations (MICs) comparable to the first-line anti-TB drug, isoniazid. nih.gov These compounds were also found to be selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells. nih.gov
Table 3: Antitubercular Activity of this compound Derivatives
| Derivative Class | Mycobacterium Strain | Activity |
|---|---|---|
| Azetidinone derivatives (6a-j) | Mycobacterium tuberculosis | IC₅₀ < 1 µg/mL |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | MIC similar to Isoniazid |
Anticancer and Cytotoxic Studies
The this compound framework has also been explored for its potential in developing anticancer agents. Derivatives have shown cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net
In vitro Cytotoxicity against Cancer Cell Lines
Derivatives of this compound have been evaluated for their in vitro cytotoxic activity against several human cancer cell lines. mdpi.comresearchgate.net In one study, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were tested against the human cervical cancer cell line (HeLa). mdpi.comnih.gov The results indicated that these compounds were non-cytotoxic, with IC₅₀ values greater than 30 µg/mL. mdpi.com
However, other analogues have demonstrated significant cytotoxicity. For example, a derivative known as P5H, N-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxybenzyloxy) benzohydrazide (B10538), was found to be highly cytotoxic against human colorectal cancer cell lines HCT-116 and HT-29, with IC₅₀ values of 11.79 µM and 18.52 µM, respectively. researchgate.net This compound showed a degree of selectivity for cancer cells over normal human colon cells. researchgate.net Other related oxadiazole derivatives have also shown potent cytotoxic activity against breast cancer (MDA-MB-231) and pancreatic cancer (BxPC-3) cell lines. researchgate.net
Table 4: In Vitro Cytotoxicity of this compound Analogues
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| Azetidinone derivatives (6a-j) | HeLa (Cervical) | > 30 µg/mL |
| P5H | HCT-116 (Colorectal) | 11.79 µM |
| P5H | HT-29 (Colorectal) | 18.52 µM |
| Oxadiazole derivative 4e | MDA-MB-231 (Breast) | 21.40 µM |
| Oxadiazole derivative 4c | BxPC-3 (Pancreatic) | 26.17 µM |
Mechanisms of Anticancer Action (e.g., Enzyme Inhibition)
The mechanism of action for the antimicrobial and anticancer effects of this compound derivatives often involves enzyme inhibition. For its antitubercular activity, molecular docking studies have suggested that derivatives can effectively bind to the essential enzyme InhA (FabI/ENR) of Mycobacterium tuberculosis. mdpi.comnih.gov This enzyme is critical for the synthesis of the mycobacterial cell wall, and its inhibition leads to bacterial death. mdpi.com
In the context of anticancer activity, the hydrazine (B178648) moiety is known to form covalent bonds with the active sites of enzymes, leading to their inhibition and affecting various biochemical pathways. Some derivatives of benzyloxy compounds have been studied for their potential as inhibitors of histone deacetylases (HDACs), which are important targets in cancer biology. For instance, the cytotoxic compound P5H was found to induce apoptosis in colorectal cancer cells and cause cell cycle arrest at the G2/M phase. researchgate.net
Anti-inflammatory Properties
The search for novel anti-inflammatory agents has led to the investigation of various chemical scaffolds, including benzohydrazide derivatives. derpharmachemica.comnih.gov Compounds containing the benzohydrazide moiety have been reported to possess a range of biological activities, including anti-inflammatory effects. derpharmachemica.comnih.gov The core structure is seen as a valuable template for developing new therapeutic agents. lookchem.compensoft.net
Research into hydrazone derivatives, which can be synthesized from benzohydrazides, has shown significant in-vivo anti-inflammatory activity. nih.govajrconline.org For instance, in studies using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, various hydrazone analogues have demonstrated potent activity. nih.govnih.gov A series of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides were synthesized and screened, with several compounds showing significant reduction in paw edema. ajrconline.org Similarly, phthalic anhydride-based benzylidene-hydrazide derivatives were evaluated, with some compounds showing percentage inhibition of edema comparable to the standard drug, diclofenac (B195802) sodium. nih.gov For example, derivatives with specific substitutions showed potent anti-inflammatory activity with percentage inhibition values of 58.6%, 61.4%, and 64.0%. nih.gov
Other studies have focused on isatin (B1672199) derivatives of benzohydrazide. A series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives were synthesized and tested for in vivo anti-inflammatory activity. nih.gov The results showed that compounds with 5-Chloro and 5-Bromo substitutions on the isatin ring exhibited notable paw edema reduction of 65% and 63%, respectively. nih.gov The anti-inflammatory potential of N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives has also been highlighted as strong when compared to standard drugs. mdpi.com Furthermore, substituted-N'-[(1E)-substituted phenylmethylidene] benzohydrazides have shown good in vitro anti-inflammatory activity, particularly those with 4-nitro, 4-methyl, and 2-hydroxy functional groups on the phenyl ring. nih.govmdpi.com However, a study on thiazole-based hydrazides found that the derivative containing a 4-benzyloxyphenyl group exhibited the lowest anti-inflammatory inhibition among the synthesized compounds. acs.org
Table 1: In Vivo Anti-inflammatory Activity of Selected Benzohydrazide Analogues
| Compound Class | Specific Derivative/Substitution | Assay | Activity | Reference |
|---|---|---|---|---|
| Phthalic Anhydride (B1165640) Benzylidene-hydrazides | Derivative 27d | Carrageenan-induced rat paw edema | 58.6% inhibition | nih.gov |
| Derivative 27e | Carrageenan-induced rat paw edema | 61.4% inhibition | nih.gov | |
| Derivative 27h | Carrageenan-induced rat paw edema | 64.0% inhibition | nih.gov | |
| Isatin Benzohydrazides | 2-hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene)benzohydrazide (VIIc) | Carrageenan-induced rat paw edema | 65% paw edema reduction | nih.gov |
Antioxidant Activity and Radical Scavenging
Benzohydrazide and its derivatives are recognized for their antioxidant potential, which is a crucial property in combating oxidative stress implicated in various diseases. lookchem.comarabjchem.org The hydrazide-hydrazone fragment is considered a key contributor to the antioxidant effects observed in these molecules. pensoft.netpensoft.net The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. pensoft.netmdpi.com
Studies on various series of benzohydrazide analogues have demonstrated their ability to act as free radical scavengers. A series of 3-hydroxypyridin-4-one derivatives bearing benzohydrazide groups showed antioxidant activity with EC₅₀ values in the range of 0.039 to 0.389 mM in a DPPH radical scavenging assay. rsc.org In another study, derivatives of 4-hydroxybenzohydrazide were assessed, revealing moderate radical-scavenging capacities. pensoft.netpensoft.net For instance, the hydrazide-hydrazone condensed with 3-fluorobenzaldehyde (B1666160) showed a 46% radical-scavenging capacity towards DPPH at a concentration of 1 mg/ml. pensoft.net The ABTS assay on the same series also indicated moderate scavenging properties, with the derivative condensed with 4-chlorobenzaldehyde (B46862) being the most active. pensoft.net
The presence and position of certain functional groups, such as hydroxyl and methoxy (B1213986) groups, can significantly influence the antioxidant activity. nih.govjapsonline.com Hydrazone derivatives with a hydroxyl group at the para position and electron-donating groups at the ortho position of the phenyl ring have shown high free radical scavenging activity. um.edu.my For example, N′-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide was identified as a potent antioxidant in one study. japsonline.com Similarly, veratric acid derivatives containing benzylidene-hydrazine moieties were evaluated, with N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzohydrazide emerging as a potent radical scavenger with an EC₅₀ value of 0.0097 ± 0.0011 mM, comparable to the standard quercetin. nih.gov A study on β-N-cyanoethyl acyl hydrazides reported an IC₅₀ value of 72.00 ± 0.27 µM for 4-(Benzyloxy)-N-(2-cyanoethyl) benzohydrazide in a DPPH assay. asianpubs.org
Table 2: Antioxidant Activity of Selected this compound Analogues
| Compound/Derivative Class | Assay | Activity (IC₅₀/EC₅₀/% Scavenging) | Reference |
|---|---|---|---|
| N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzohydrazide | DPPH Scavenging | EC₅₀ = 0.0097 ± 0.0011 mM | nih.gov |
| 3-hydroxypyridin-4-one benzohydrazide derivatives | DPPH Scavenging | EC₅₀ = 0.039 - 0.389 mM | rsc.org |
| 4-(Benzyloxy)-N-(2-cyanoethyl) benzohydrazide | DPPH Scavenging | IC₅₀ = 72.00 ± 0.27 µM | asianpubs.org |
| 4-hydroxyhydrazide-hydrazone (condensed with 3-fluorobenzaldehyde) | DPPH Scavenging | 46% scavenging at 1 mg/ml | pensoft.net |
**4.5. Enzyme Inhibition Studies
Benzohydrazide derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the central nervous system. mdpi.comnih.gov Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression. mdpi.com The benzohydrazide scaffold is present in known MAO inhibitors like nialamide. pensoft.netpensoft.net
A study of nineteen tosylated acyl hydrazone derivatives revealed potent and selective inhibition of MAO isoforms. mdpi.com Compound 3o (structure not specified in abstract) was the most potent inhibitor of MAO-A with an IC₅₀ value of 1.54 µM, while compound 3s was the most potent inhibitor of MAO-B with an IC₅₀ of 3.64 µM. mdpi.com Kinetic studies showed that these compounds were reversible and competitive inhibitors. mdpi.com Another investigation into N′-(1-phenylethylidene)-benzohydrazide derivatives identified a compound (1 ) that exhibited significant activity against MAO-B with an IC₅₀ of 1.3 µM, while showing weaker inhibition of MAO-A (IC₅₀ = 88 µM). researchgate.net The high lipophilicity contributed by a 4-(benzyloxy)phenyl group has been linked to the most active compounds in some series. rroij.com
Furthermore, benzimidazole (B57391) derivatives incorporating a hydrazone moiety have been synthesized and evaluated. nih.gov These compounds showed selective inhibition against human MAO-B (hMAO-B), with compounds 4e and 4f displaying IC₅₀ values of 0.075 µM and 0.136 µM, respectively. nih.gov Kinetic analysis of the most active compound, 4e , revealed it to be a non-competitive inhibitor of hMAO-B. nih.gov Molecular docking studies are often employed to understand the binding interactions of these inhibitors within the active sites of MAO-A and MAO-B. pensoft.netpensoft.netresearchgate.net
Table 3: MAO Inhibitory Activity of Selected Benzohydrazide Analogues
| Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Inhibition Type | Reference |
|---|---|---|---|---|
| Tosylated acyl hydrazone 3o | MAO-A | 1.54 µM | Reversible, Competitive | mdpi.com |
| Tosylated acyl hydrazone 3s | MAO-B | 3.64 µM | Reversible, Competitive | mdpi.com |
| N′-(1-phenylethylidene)-benzohydrazide 1 | MAO-B | 1.3 µM | N/A | researchgate.net |
| N′-(1-phenylethylidene)-benzohydrazide 1 | MAO-A | 88 µM | N/A | researchgate.net |
| Benzimidazole-hydrazone 4e | hMAO-B | 0.075 µM | Non-competitive | nih.gov |
β-Secretase (BACE-1) is a key enzyme in the amyloid cascade, which is linked to the pathology of Alzheimer's disease. The inhibition of BACE-1 is a major therapeutic target for this neurodegenerative disorder. Research has shown that certain benzohydrazide derivatives possess BACE-1 inhibitory activity.
In a study evaluating nineteen tosylated acyl hydrazone derivatives for their effects on various enzymes, several compounds were identified as interesting BACE-1 inhibitors. mdpi.com Specifically, compounds 3e , 3f , and 3n (structures not specified in abstract) demonstrated BACE-1 inhibition with IC₅₀ values of 8.63 µM, 9.92 µM, and 8.47 µM, respectively. mdpi.com Notably, these inhibitory concentrations were lower than that of the reference compound, quercetin, indicating their potential as effective BACE-1 inhibitors. mdpi.com The study also utilized molecular docking to investigate the binding interactions of these lead molecules with the BACE-1 enzyme. mdpi.com
Table 4: BACE-1 Inhibitory Activity of Tosylated Acyl Hydrazone Derivatives
| Compound | BACE-1 Inhibition (IC₅₀) | Reference |
|---|---|---|
| 3e | 8.63 µM | mdpi.com |
| 3f | 9.92 µM | mdpi.com |
| 3n | 8.47 µM | mdpi.com |
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. rsc.orgnih.gov Its inhibition is a key strategy for treating hyperpigmentation disorders and is of great interest to the cosmetic and food industries. rsc.orgnih.gov Benzohydrazide derivatives have emerged as a promising class of tyrosinase inhibitors. nih.gov
Several studies have synthesized and evaluated benzohydrazide analogues for their anti-tyrosinase activity. A series of 3-hydroxypyridin-4-one derivatives with benzohydrazide groups showed tyrosinase inhibitory effects with IC₅₀ values ranging from 25.29 to 64.13 µM. rsc.org The most potent compound from this series (6i ) had an IC₅₀ of 25.29 µM and was identified as a competitive inhibitor through kinetic assays. rsc.org In another study, veratric acid derivatives with benzylidene-hydrazine moieties were investigated, with compound D5 (N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide) showing high inhibitory activity (IC₅₀ = 19.72 ± 1.84 µM), comparable to the standard kojic acid (IC₅₀ = 19.08 ± 1.21 µM). nih.gov
Derivatives of 4-hydroxy-N'-methylenebenzohydrazide have also been designed as tyrosinase inhibitors. benthamdirect.com Two compounds from this series, 4c and 4g , led to a drastic inhibition of tyrosinase with IC₅₀ values near that of the positive control. benthamdirect.com Kinetic studies revealed that compound 4g acts as a competitive inhibitor. benthamdirect.com Research on other benzamide derivatives also identified potent inhibitors, such as N′-(benzoyloxy)benzamide, which had an IC₅₀ value of 2.5 µM, significantly stronger than kojic acid (IC₅₀ = 44.6 µM). researchgate.net
Table 5: Tyrosinase Inhibitory Activity of Selected Benzohydrazide Analogues
| Compound/Derivative Class | Specific Derivative | Activity (IC₅₀) | Standard (Kojic Acid) IC₅₀ | Reference |
|---|---|---|---|---|
| Veratric Acid Derivatives | N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide (D5 ) | 19.72 ± 1.84 µM | 19.08 ± 1.21 µM | nih.gov |
| 3-hydroxypyridin-4-one Derivatives | Compound 6i | 25.29 µM | N/A | rsc.org |
| Benzamide Derivatives | N′-(benzoyloxy)benzamide | 2.5 µM | 44.6 µM | researchgate.net |
Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a crucial role in epigenetic regulation, and their dysfunction is associated with various cancers, making them attractive therapeutic targets. researchgate.netgoogle.com Specifically, Lysine-Specific Demethylase 1 (LSD1 or KDM1A) has been a focus of inhibitor development. researchgate.netnih.gov Benzohydrazide derivatives have been identified as a novel class of KDM inhibitors. google.comnih.govresearchgate.net
A structure-based virtual screening led to the identification of an N′-(1-phenylethylidene)-benzohydrazide series as KDM1A inhibitors. nih.gov An optimized compound from this series (30 ) was found to be a highly potent and selective inhibitor of KDM1A with a Ki value of 31 nM. nih.gov This compound showed high selectivity over monoamine oxidases (MAO-A and MAO-B > 300 µM). nih.gov Another study focusing on benzohydrazides identified compounds with 4-OH, 4-Br, or 3-Cl aryl substitutions that had similar activity against LSD1, with IC₅₀ values of 218 nM, 196 nM, and 333 nM, respectively. researchgate.net A derivative with a 3-substituted sulfonyl functional group on the arylhydrazide moiety improved the biochemical activity tenfold, resulting in an IC₅₀ of 19 nM. researchgate.net
Further research into purpurogallin-inspired compounds led to the synthesis of benzotropolone analogs as KDM4A inhibitors. nih.gov The most potent of these, compound 9bf , displayed significant KDM4A inhibitory activity with an IC₅₀ of 10.1 µM in enzymatic assays. nih.gov These findings highlight the potential of the benzohydrazide scaffold in developing potent and selective inhibitors for various KDM subfamilies.
Table 6: KDM Inhibitory Activity of Selected Benzohydrazide Analogues
| Compound Series | Specific Derivative/Substitution | Target Enzyme | Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|---|
| N′-(1-phenylethylidene)-benzohydrazide | Optimized compound 30 | KDM1A | Ki = 31 nM | nih.gov |
| Benzohydrazides | 4-OH aryl substitution (1 ) | LSD1 | IC₅₀ = 218 nM | researchgate.net |
| 4-Br aryl substitution (4 ) | LSD1 | IC₅₀ = 196 nM | researchgate.net | |
| 3-Cl aryl substitution (5 ) | LSD1 | IC₅₀ = 333 nM | researchgate.net | |
| 3-sulfonyl arylhydrazide (6 ) | LSD1 | IC₅₀ = 19 nM | researchgate.net |
Enzyme Inhibition Studies
Bacterial RNA Polymerase (RNAP) Inhibition
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial RNA polymerase (RNAP), a crucial enzyme responsible for transcription, represents a validated and attractive target for the development of new antibiotics. While direct studies focusing exclusively on this compound as a bacterial RNAP inhibitor are limited, research into its derivatives has shown potential in this area.
A study focused on the design and synthesis of new bacterial RNAP inhibitors identified (E)-4-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide as a compound of interest. This finding suggests that the this compound scaffold can serve as a valuable starting point for developing novel RNAP inhibitors. The exploration of various substituents on the benzylidene ring and modifications of the hydrazide core are critical areas for future research to optimize the inhibitory potency and antibacterial spectrum of this class of compounds. Further investigations through a structure-activity relationship (SAR) expansion program could elucidate the key structural features required for potent RNAP inhibition.
It is worth noting that some benzohydrazide derivatives have been investigated as inhibitors of other bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV (ParE). For instance, a series of benzohydrazide derivatives displayed significant inhibitory activity against E. coli ParE, with IC50 values in the sub-micromolar range. Current time information in Bangalore, IN. While distinct from RNAP, this highlights the versatility of the benzohydrazide scaffold in targeting essential bacterial enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. Research has extended to the investigation of this compound analogues as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
In one study, a series of benzimidazole-based Schiff base analogues incorporating the N′-(4-(benzyloxy)benzylidene) moiety were synthesized and evaluated for their cholinesterase inhibitory activity. One of the synthesized compounds, N′-(4-(benzyloxy)benzylidene)-4-(5-methoxy-1H-benzo[d]imidazol-2-yl)benzohydrazide, demonstrated inhibitory potential against both AChE and BChE. proquest.commdpi.comnih.gov
Another study on hydrazones of 4-(trifluoromethyl)benzohydrazide revealed dual inhibition of both AChE and BChE. The IC50 values for these compounds ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BChE. mdpi.com Although not direct analogues of this compound, these findings indicate that the broader class of benzohydrazide derivatives warrants further investigation for cholinesterase inhibition.
A series of tosylated acyl hydrazone derivatives were also synthesized and evaluated for their inhibitory activities against AChE and BChE. Most of the compounds in this series were found to be weak inhibitors of both enzymes. However, one compound, N'-(phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, exhibited BChE inhibition with an IC50 value of 16.1 µM. mdpi.com
The following table summarizes the cholinesterase inhibitory activities of selected this compound analogues and related compounds.
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
| N′-(4-(benzyloxy)benzylidene)-4-(5-methoxy-1H-benzo[d]imidazol-2-yl)benzohydrazide | AChE & BChE | Not specified | proquest.commdpi.comnih.gov |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 46.8 - 137.7 | mdpi.com |
| 4-(Trifluoromethyl)benzohydrazide derivatives | BChE | 19.1 - 881.1 | mdpi.com |
| N'-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | BChE | 16.1 | mdpi.com |
Anticonvulsant Activities
The search for new and more effective anticonvulsant drugs with fewer side effects is an ongoing effort in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models.
A significant study focused on a series of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives. These compounds were evaluated for their anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening models for generalized tonic-clonic and myoclonic seizures, respectively. researchgate.net
Several of the 4-(benzyloxy)benzyl derivatives demonstrated significant anti-MES activity. Notably, the derivatives of (R,S)- and S-(+)-2-amino-1-butanol, 3-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol, and S-(+)-2-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol all provided 100% protection against MES-induced seizures in mice at a dose of 30 mg/kg, i.p., without exhibiting neurotoxicity. researchgate.net Furthermore, 4-[4-(Benzyloxy)benzyl]amino-1-butanol showed activity in both the MES and scPTZ tests. researchgate.net
The following table presents the anticonvulsant activities of selected this compound derivatives.
| Compound Name | Test Model | Dose (mg/kg, i.p.) | Protection (%) | Reference |
| 4-(Benzyloxy)benzyl derivative of (R,S)-2-amino-1-butanol | MES | 30 | 100 | researchgate.net |
| 4-(Benzyloxy)benzyl derivative of S-(+)-2-amino-1-butanol | MES | 30 | 100 | researchgate.net |
| 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100 | researchgate.net |
| S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100 | researchgate.net |
| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES & scPTZ | 100 | 100 | researchgate.net |
These findings suggest that the 4-(benzyloxy)benzyl moiety is a key pharmacophore for anticonvulsant activity in this class of compounds. The lipophilicity conferred by the benzyloxy group appears to play a crucial role in their biological activity.
Other Reported Biological Activities
In addition to the aforementioned pharmacological activities, this compound and its derivatives have been explored for a range of other biological applications.
Antitubercular Activity: Several studies have highlighted the potential of this compound derivatives as antitubercular agents. A series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Many of these compounds showed promising activity, with some exhibiting an IC50 value of less than 1 µg/mL. mdpi.com
Tyrosinase Inhibition: Derivatives of this compound have been investigated as tyrosinase inhibitors, which are of interest for the treatment of hyperpigmentation disorders. Certain derivatives have shown effective inhibition of tyrosinase activity, suggesting their potential use in dermatology and cosmetics.
Anticancer Activity: The anticancer potential of this compound derivatives has also been a subject of investigation. For instance, some derivatives have shown activity against various cancer cell lines. lookchem.com
Anti-inflammatory and Antioxidant Activities: The core structure of this compound has been associated with anti-inflammatory and antioxidant properties, making it a scaffold of interest for the development of agents to treat conditions associated with inflammation and oxidative stress. lookchem.com
The diverse biological profile of this compound and its analogues underscores the importance of this chemical scaffold in medicinal chemistry and drug discovery.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a target protein.
Molecular docking studies have been employed to predict the binding affinities of 4-(Benzyloxy)benzohydrazide derivatives against various biological targets. For instance, derivatives of 4-(benzyloxy)-N'-(substituted benzylidene) benzohydrazide (B10538) have been docked against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. The results indicated that several derivatives exhibit strong binding affinities, suggesting their potential as anti-tubercular agents. nih.gov Specifically, derivatives 6a and 6e were identified as the most active, a finding supported by their high binding affinity scores. nih.govmdpi.com
Similarly, docking studies of 1,3,4-oxadiazole-2(3H)-thione derivatives synthesized from this compound against Candida albicans cytochrome P450 enzyme lanosterol (B1674476) 14 α-demethylase revealed good binding at the active site for several compounds. mdpi.comresearchgate.net In another study, hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide were evaluated for their binding affinities within the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), with one compound, ohbh10, showing potential as a dual inhibitor. pensoft.netpensoft.net
Table 1: Predicted Binding Affinities of this compound Derivatives
| Derivative | Target Protein | Predicted Binding Affinity (Total Score) | Reference |
| 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide (6a) | InhA (M. tuberculosis) | 8.64 | nih.gov |
| 4-(benzyloxy)-N-(3-chloro-2-(4-fluorophenyl)-4-oxoazetidin-1-yl)benzamide (6e) | InhA (M. tuberculosis) | 8.61 | nih.gov |
| 4-(benzyloxy)-N-(3-chloro-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-yl)benzamide (6g) | InhA (M. tuberculosis) | 8.47 | nih.gov |
| 5-(4-(benzyloxy)phenyl)-3-(((4-chlorophenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione (6c) | C. albicans lanosterol 14 α-demethylase | Good | mdpi.comresearchgate.net |
| 5-(4-(benzyloxy)phenyl)-3-(((2,4-dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione (6f) | C. albicans lanosterol 14 α-demethylase | Good | mdpi.comresearchgate.net |
| 5-(4-(benzyloxy)phenyl)-3-((diallylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione (6i) | C. albicans lanosterol 14 α-demethylase | Good | mdpi.comresearchgate.net |
| ohbh10 | Monoamine Oxidase B (MAO-B) | Favorable | pensoft.netpensoft.net |
| ohbh10 | Acetylcholinesterase (AChE) | Favorable | pensoft.netpensoft.net |
Detailed analysis of docking results helps identify the key amino acid residues and binding regions within the target protein that are crucial for ligand interaction. For azetidin-2-one (B1220530) derivatives of this compound docked into the InhA enzyme, the interactions were stabilized by a network of non-covalent interactions, including conventional hydrogen bonds, carbon-hydrogen bonds, and various pi interactions (pi-sigma, pi-sulfur, pi-pi stacked, and pi-alkyl). nih.gov This detailed interaction analysis provides a rationale for the observed binding affinities and guides further optimization of the ligand structure. nih.gov
Ligand-Target Interactions and Binding Affinity Predictions
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net They provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. For instance, a 500 ns MD simulation was conducted on (E)-N'-benzylidene-4-((3-fluorobenzyl)oxy)benzohydrazide to evaluate its stability and interactions with fusion proteins. researchgate.net MD simulations can help understand the stability of ligand-protein interactions and predict the binding free energy with greater accuracy. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity.
SAR studies on derivatives of this compound have revealed the significant impact of different substituents on their biological potency. For example, in a series of benzohydrazide derivatives, the presence of a sulfur group in (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) was linked to higher antibacterial and antifungal activity. derpharmachemica.com In another study on 1,3,4-oxadiazole-2-thione derivatives, compounds with electron-withdrawing groups on the phenyl ring at the 3-position of the nitrogen atom showed more potent antifungal activity. mdpi.com Similarly, for N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles, a strong electron-withdrawing group like nitro at the para position significantly improved α-glucosidase inhibitory activity. nih.gov The presence of bulky aromatic substituents has also been noted to have a greater contributing effect on the antibacterial activity of 4-aminoquinoline (B48711) derivatives. researchgate.net
Table 2: Influence of Substituents on Biological Activity of Benzohydrazide Derivatives
| Base Scaffold | Substituent | Effect on Biological Activity | Reference |
| Benzohydrazide | Thiophene group (sulfur-containing) | Increased antibacterial and antifungal activity | derpharmachemica.com |
| 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione | Electron-withdrawing groups on phenyl ring | Increased antifungal activity | mdpi.com |
| Benzylidene benzohydrazide-1,2,3-triazole | para-Nitro group | Improved α-glucosidase inhibition | nih.gov |
| 4-aminoquinoline | Bulky aromatic groups | Increased antibacterial activity | researchgate.net |
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a series of azetidin-2-one derivatives synthesized from this compound, the β-lactam ring and the NH-C=O group were considered important pharmacophoric features for anti-tubercular activity. mdpi.com The detailed molecular interactions observed in docking studies, such as hydrogen bonding and pi-stacking, further help in refining the pharmacophore model for these compounds. nih.gov
Impact of Substituents on Biological Potency
Theoretical Evaluation of Drug-Likeness and Pharmacokinetic Properties (ADME)
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development. In silico methods provide a rapid and cost-effective way to predict these properties.
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria: a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a log P value of 5 or less. drugbank.com
Computational analysis of this compound indicates that it adheres to Lipinski's Rule of Five. chemscene.com Its molecular properties, as detailed in the table below, fall within the acceptable ranges defined by the rule, suggesting good potential for oral bioavailability.
| Property | Value for this compound | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 242.27 g/mol chemscene.comnih.gov | ≤ 500 g/mol |
| Hydrogen Bond Donors | 2 chemscene.comnih.gov | ≤ 5 |
| Hydrogen Bond Acceptors | 3 chemscene.com | ≤ 10 |
| LogP (Partition Coefficient) | 1.8691 chemscene.com | ≤ 5 |
Studies on derivatives of this compound, such as a series of azetidinone derivatives, have also shown compliance with Lipinski's rule. nih.govnih.gov This suggests that the this compound scaffold is a suitable starting point for developing drug-like molecules.
Theoretical evaluations of cell permeability for derivatives of this compound have been conducted to rationalize biological results. nih.govnih.govresearchgate.net For instance, in a study on azetidinone derivatives synthesized from this compound, the analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which includes cell permeability, indicated that the derivatives possess features required for a potential lead in drug discovery. nih.govnih.gov
The polar surface area (PSA) is another important predictor of cell permeability. For this compound, the topological polar surface area (TPSA) is calculated to be 64.35 Ų. chemscene.com This value is within the typical range for good cell membrane permeability.
In silico toxicity prediction is a crucial step to identify potential adverse effects early in the drug discovery process. While specific, detailed toxicity studies on this compound are not extensively documented in publicly available literature, related studies on its derivatives provide some insights.
For example, a series of azetidinone derivatives of this compound were evaluated for cytotoxicity against the human cancer cell line HeLa and were found to be non-cytotoxic. nih.govnih.gov Furthermore, computational ADMET predictions for these derivatives suggested they comply with the necessary safety features for a potential drug lead. nih.govnih.gov In silico analysis of other hydrazone derivatives has also indicated a low risk of toxicity. nih.gov
It is important to note that while no chronic toxicity data is available for this compound itself, predictive models are available for properties such as bioconcentration factor (BCF). epa.gov
Crystallographic and Spectroscopic Characterization of 4 Benzyloxy Benzohydrazide Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is crucial for determining molecular conformation, geometry, and the nature of intermolecular interactions that dictate the crystal packing.
Derivatives of 4-(benzyloxy)benzohydrazide, particularly hydrazones formed by condensation with aldehydes, consistently exhibit an E-configuration about the C=N double bond of the azomethine group. nih.govnih.goviucr.org This geometric preference is a common feature among hydrazone compounds. nih.goviucr.org The core structure often exists in the amido form, characterized by a C=O bond length that is typical for a formal double bond. nih.gov For instance, in N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide, the C15=O3 bond length is 1.224 (3) Å, which is very close to a formal C=O bond. nih.gov Similarly, in 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, the O2=C15 bond length is 1.237 (4) Å, which is also characteristic of a ketonic linkage. nih.gov
| Compound | C=N Bond Configuration | Key Bond Lengths (Å) | Torsion Angles (°) |
| N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide | E | C15=O3: 1.224 (3) | - |
| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | E | O2=C15: 1.237 (4), N1—N2: 1.376 (4) | Acyl–hydrazone: 166.0 (3) |
| (E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone | E | - | Hydrazinecarbothioamide unit to phenyl ring: 6.59 (5) |
The crystal packing of this compound derivatives is predominantly governed by a network of hydrogen bonds. nih.govnih.govresearchgate.net N—H···O and N—H···N hydrogen bonds are common, linking adjacent molecules to form supramolecular structures. nih.govresearchgate.net In the case of N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide, intermolecular N(2)—H(2')···O(3) hydrogen bonds create infinite one-dimensional chains running parallel to the mdpi.com direction. nih.gov For 4-[(4-methylbenzyl)oxy]benzohydrazide, a more complex hydrogen-bonding scheme involving the NH-NH2 group leads to a two-dimensional supramolecular structure. researchgate.net
In addition to strong hydrogen bonds, weaker interactions such as C—H···O and C—H···π interactions also play a significant role in consolidating the crystal packing. nih.govnih.gov In some derivatives, π-π stacking interactions are observed, further stabilizing the crystal lattice. nih.govresearchgate.net For instance, in 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the packing is consolidated by three C—H···π interactions and two π–π stacking interactions with centroid-to-centroid distances of 3.9698 (15) and 3.8568 (15) Å. nih.gov The combination of these varied intermolecular forces results in the formation of well-defined one-, two-, or three-dimensional networks in the solid state. nih.govresearchgate.net
| Compound | Dominant Intermolecular Interactions | Supramolecular Structure |
| N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide | N—H···O hydrogen bonds, π···π interactions | 1D chains forming a 3D network |
| 4-[(4-methylbenzyl)oxy]benzohydrazide | N—H···N and N—H···O hydrogen bonds | 2D layered structure |
| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | N—H···O and C—H···O hydrogen bonds | 1D arrangement |
| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | C—H···O, C—H···π, and π–π stacking interactions | Chains and consolidated packing |
The non-planar nature of these molecules is quantitatively described by the dihedral angles between the various aromatic rings. nih.govnih.goviucr.orgnih.gov These angles are a consequence of steric hindrance and the optimization of crystal packing energies. For example, in N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide, one of the terminal benzene (B151609) rings is nearly coplanar with the central benzene ring (dihedral angle of 1.74 (5)°), while the other is almost orthogonal to it (86.61 (7)°). nih.gov In contrast, 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide exhibits a more twisted conformation, with dihedral angles of 73.3 (1)° and 80.9 (1)° between the phenyl rings. nih.goviucr.org
The planarity of specific fragments within the molecule can also be noteworthy. The benzaldehydethiosemicarbazone fragment in (E)-4-(benzyloxy)benzaldehyde thiosemicarbazone is almost planar, with a maximum deviation of 0.012 (1) Å. researchgate.net This planarity can facilitate π-π stacking interactions.
| Compound | Dihedral Angles Between Aromatic Rings (°) |
| N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide | 1.74 (5) and 86.61 (7) |
| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | 73.3 (1) and 80.9 (1) |
| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | 40.70 (10), 87.51 (11), and 72.30 (13) |
| (E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone | 72.48 (5) |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
The ¹H NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the different types of protons present in the molecule. Key resonances include those from the benzyloxy group, the aromatic rings, and the hydrazide moiety.
The benzylic protons (–OCH₂) typically appear as a singlet in the range of δ 5.0–5.2 ppm. mdpi.comsciforum.netnih.gov The aromatic protons from the multiple phenyl rings resonate in the downfield region, generally between δ 6.7 and 8.4 ppm, often as complex multiplets. mdpi.comsciforum.netnih.gov The protons of the hydrazide group (–NH and –NH₂) are also characteristic. The –NH proton signal is often observed as a singlet at a very downfield chemical shift, for instance at δ 11.91 ppm in one derivative, indicating its acidic nature and potential involvement in hydrogen bonding. nih.gov In some cases, the NH proton of the amide appears around 8.3 ppm. mdpi.com
| Functional Group | Typical Chemical Shift Range (δ, ppm) |
| Benzylic Protons (–OCH₂) | 5.0–5.2 (singlet) |
| Aromatic Protons | 6.7–8.4 (multiplet) |
| Amide Proton (–CO–NH–) | ~8.3–12.3 (singlet) |
| Azomethine Proton (–N=CH–) | ~8.4–8.6 (singlet) |
The ¹³C NMR spectra provide complementary information to the ¹H NMR data, confirming the carbon framework of the molecule. The benzylic carbon (–OCH₂) resonance is typically found around δ 70 ppm. sciforum.netmdpi.com The carbons of the aromatic rings appear in the range of δ 113–162 ppm. sciforum.netmdpi.com The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, resonating significantly downfield at approximately δ 160–165 ppm. mdpi.comsciforum.net In thione derivatives, the C=S carbon appears even further downfield, at around δ 177 ppm. mdpi.com
| Carbon Type | Typical Chemical Shift Range (δ, ppm) |
| Benzylic Carbon (–OCH₂) | ~70 |
| Aromatic Carbons | 113–162 |
| Carbonyl Carbon (C=O) | 160–165 |
| Thione Carbon (C=S) | ~177 |
¹H NMR Spectral Analysis and Proton Resonances
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds and their environments. In the characterization of this compound and its derivatives, IR spectroscopy confirms the presence of key functional groups that define its hydrazide structure. vensel.orgvscht.cz
Characteristic Functional Group Vibrations (N-H, C=O, C=N)
The IR spectrum of a this compound derivative typically displays several characteristic absorption bands that are fundamental to its structural elucidation. The hydrazide moiety (-CONHNH₂) and, in the case of its Schiff base derivatives, the imine group (-C=N-), give rise to distinct vibrational frequencies.
N-H Vibrations: The N-H stretching vibrations of the primary amine group (-NH₂) in the hydrazide typically appear as two bands in the region of 3200-3400 cm⁻¹. libretexts.org For secondary amides (as seen in the -CONH- linkage), the N-H stretch is observed as a single, often broad, band around 3300 cm⁻¹. libretexts.org In one study of benzohydrazide (B10538) derivatives, the N-H stretching band was observed at 3325 cm⁻¹. researchgate.net These absorptions are often broadened due to hydrogen bonding.
C=O (Amide I) Vibration: The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of hydrazides. It typically appears in the range of 1630-1680 cm⁻¹. For benzohydrazide derivatives, this peak has been reported around 1635 cm⁻¹. researchgate.net The position of this band can be influenced by substituent effects and hydrogen bonding.
C=N Vibration: For Schiff base derivatives of this compound, which are formed by condensation with an aldehyde or ketone, a characteristic imine (C=N) stretching vibration appears in the spectrum. sciforum.net This absorption is typically found in the region of 1590-1650 cm⁻¹. libretexts.orgresearchgate.net For example, a study on related benzohydrazide derivatives reported the C=N stretching frequency at 1597 cm⁻¹. researchgate.net
The table below summarizes the typical IR absorption ranges for the key functional groups in this compound and its Schiff base derivatives.
Table 1: Characteristic IR Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200 - 3400 | Medium - Strong |
| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |
| C=N (Imine) | Stretching | 1590 - 1650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). chemguide.co.uk This molecular ion can then break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.
Molecular Ion Peak and Fragmentation Patterns
The mass spectrum of this compound (C₁₄H₁₄N₂O₂) would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 242.28. chemguide.co.uk The peak with the highest m/z value is generally considered the molecular ion peak. savemyexams.com
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern for this compound is influenced by the stability of the resulting carbocations and neutral fragments. Analogous to benzamide (B126), which fragments by losing an NH₂ group to form a stable benzoyl cation, this compound is expected to undergo characteristic cleavages. researchgate.net
Key expected fragmentation pathways include:
Formation of the Benzoyl Cation: Cleavage of the N-N bond can lead to the formation of the 4-(benzyloxy)benzoyl cation.
Formation of the Tropylium (B1234903) Ion: A very common fragmentation for compounds containing a benzyl (B1604629) group is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
Cleavage of the Ether Bond: The C-O ether linkage can cleave, separating the benzyl portion from the benzohydrazide core.
Loss of Small Molecules: The loss of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), and nitrogen (N₂) can also occur. savemyexams.com
The table below outlines the plausible fragments for this compound based on its structure and common fragmentation mechanisms.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 242 | Molecular Ion | [C₁₄H₁₄N₂O₂]⁺• | Parent Molecule |
| 211 | 4-(Benzyloxy)benzoyl cation | [C₁₄H₁₁O₂]⁺ | Loss of •NHNH₂ |
| 135 | Benzoylhydrazide cation | [C₇H₇N₂O]⁺ | Cleavage and loss of benzyl group |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Loss of •C₇H₇O and NHNH₂ |
| 91 | Tropylium ion | [C₇H₇]⁺ | Cleavage of benzyl group |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound. thermofisher.com The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For this compound, with the molecular formula C₁₄H₁₄N₂O₂, the theoretical elemental composition can be calculated from its molecular weight (242.28 g/mol ). Studies on various derivatives of this compound consistently show that the experimentally found values from CHN analysis are in close agreement with the calculated theoretical values, typically within a ±0.4% margin, which confirms the successful synthesis and purity of the compounds. sciforum.net
The theoretical elemental composition for this compound is presented in the table below.
Table 3: Elemental Analysis Data for this compound (C₁₄H₁₄N₂O₂)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 69.41% |
| Hydrogen | H | 5.82% |
| Nitrogen | N | 11.56% |
| Oxygen | O | 13.21% |
Applications of 4 Benzyloxy Benzohydrazide Beyond Medicinal Chemistry
Agrochemical Applications
The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. Diacylhydrazine derivatives have emerged as a significant class of insecticides, acting as nonsteroidal ecdysone (B1671078) agonists that disrupt the molting process in insects, particularly lepidopteran pests. nih.govmdpi.comresearchgate.net Research in this area has explored the synthesis of novel diacylhydrazine structures to enhance potency and spectrum of activity.
In this context, derivatives of 4-(Benzyloxy)benzohydrazide have been investigated for their insecticidal properties. A study focused on the synthesis of diacylhydrazine derivatives incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold identified a key compound synthesized using a 4-(benzyloxy)benzoyl moiety. nih.gov Specifically, the compound N′-(4-(Benzyloxy)benzoyl)-3-bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (10l) was synthesized and characterized. nih.gov
Bioassays from this study revealed that while some of the synthesized compounds exhibited significant insecticidal activities against pests like Plutella xylostella (diamondback moth), the specific activity of the benzyloxy-containing derivative was part of a broader structure-activity relationship investigation. nih.gov The findings underscore the potential of the this compound scaffold as a foundational structure for developing new agrochemicals.
Table 1: Selected Diacylhydrazine Derivative with 4-(Benzyloxy)benzoyl Moiety and its Characteristics
| Compound Name | Formula | Physical State | Melting Point (°C) |
| N′-(4-(Benzyloxy)benzoyl)-3-bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide | C28H26BrClN4O3 | White solid | 236–238 |
Data sourced from a 2017 study on diacylhydrazine derivatives. nih.gov
Material Science Applications
The rigid structure and potential for hydrogen bonding and other intermolecular interactions make this compound and its derivatives attractive candidates for the development of advanced materials.
Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular structure of a compound is a key determinant of its liquid crystalline behavior. The benzyloxy group is a common feature in molecules designed for liquid crystal applications due to its size and rigidity, which contribute to the anisotropic properties required for mesophase formation. tubitak.gov.trkoyauniversity.org
Research has shown that derivatives of benzohydrazide (B10538) can form the core of calamitic (rod-shaped) liquid crystals. One study specifically synthesized and characterized a series of sulfonamide-linked diacylhydrazines, namely 4-(benzyloxy)-N-(4-alkoxybenzoyl)benzohydrazides. These compounds were found to exhibit smectic C liquid crystal characteristics, demonstrating the direct role of the this compound structure in creating materials with ordered, yet fluid, phases.
Furthermore, the synthesis of a novel phenyl-benzoate-based calamitic liquid crystal, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, highlights the utility of the 4-benzyloxyphenyl precursor in creating complex liquid crystalline molecules. tubitak.gov.tr Although this study does not start directly from this compound, it affirms the importance of the 4-benzyloxy-substituted phenyl ring as a key component in designing new liquid crystal materials. tubitak.gov.tr
While direct polymerization of this compound is not widely documented, its derivatives, such as those containing oxadiazole rings, are known to be used in photosensitive and electron-transporting polymers. researchgate.net Since this compound is a key precursor for 1,3,4-oxadiazoles, it serves as an indirect but crucial starting material for these advanced polymers. biointerfaceresearch.com These polymers have applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net
The development of photosensitive resins for applications like 3D printing often involves monomers that can be cross-linked upon exposure to light. acs.org The chemical functionalities present in this compound and its derivatives could potentially be adapted for the synthesis of novel photoactive polymers and resins.
Liquid Crystal Compounds
Analytical Chemistry Applications
The hydrazide group is known for its ability to form stable complexes with metal ions. This chelating property is the basis for its potential use in analytical chemistry, particularly for the detection and quantification of metals. While specific applications of this compound as an analytical reagent are not extensively reported, studies on similar benzohydrazide compounds demonstrate the principle.
For instance, a study developed a spectrophotometric method for the analysis of cadmium (Cd(II)) using benzohydrazide as a chelating agent. researchgate.net The formation of the metal-ligand complex resulted in a measurable change in the UV-Vis spectrum, allowing for the sensitive and selective determination of the metal ion. researchgate.net Another related compound, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone, was synthesized and used as a chelating agent for cadmium, further highlighting the utility of the benzyloxy-substituted scaffold in metal ion complexation. mdpi.com
These examples strongly suggest that this compound could be developed as a chromogenic or fluorogenic reagent for the detection of various metal ions. Its benzyloxy group could be modified to fine-tune its solubility and selectivity for specific analytical applications.
Role as Organic Synthesis Intermediates
Perhaps the most significant application of this compound beyond its direct use is its role as a versatile intermediate in organic synthesis. The hydrazide functional group is a gateway to a wide array of heterocyclic compounds, which are of immense importance in pharmaceuticals, materials, and agrochemicals.
One of the most common reactions of this compound is its condensation with aldehydes and ketones to form Schiff bases (hydrazones). nih.govnih.gov These Schiff bases are not only often biologically active themselves but are also key intermediates for further transformations.
For example, Schiff bases derived from this compound can undergo cycloaddition reactions. A notable application is the Staudinger reaction with chloroacetyl chloride to synthesize β-lactam rings, which are the core structures of 2-azetidinones. nih.gov A series of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamides were synthesized using this method, often employing green chemistry techniques like ultrasound irradiation to improve yields and reduce reaction times. nih.gov
Another major application is the synthesis of 1,3,4-oxadiazoles. The reaction of this compound with carbon disulfide in a basic medium leads to the formation of 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione. biointerfaceresearch.com This oxadiazole derivative can then be further functionalized to create a library of compounds with potential biological activities. biointerfaceresearch.com
Table 2: Examples of Heterocyclic Compounds Synthesized from this compound
| Starting Material | Reagent(s) | Resulting Heterocycle Class | Reference |
| This compound | Aromatic Aldehydes, Chloroacetyl Chloride | 2-Azetidinones (β-lactams) | nih.gov |
| This compound | Carbon Disulfide, Potassium Hydroxide (B78521) | 1,3,4-Oxadiazole-2-thiones | biointerfaceresearch.com |
| This compound | Aromatic Aldehydes | Schiff Bases (Hydrazones) | nih.govnih.gov |
This role as a foundational building block highlights the compound's importance in synthetic organic chemistry, enabling the construction of complex molecular architectures for a wide range of scientific and industrial purposes.
Q & A
Q. What are the standard synthetic protocols for preparing 4-(Benzyloxy)benzohydrazide?
- Methodological Answer: The synthesis involves two key steps:
Esterification: Methyl 4-hydroxybenzoate reacts with benzyl chloride in the presence of K₂CO₃ in DMF under ultrasonic irradiation (20–40 kHz, 4 hours) to yield methyl 4-(benzyloxy)benzoate .
Hydrazide Formation: The ester intermediate is refluxed with 85% hydrazine hydrate in ethanol for 6 hours, followed by precipitation in ice-water and recrystallization from ethanol (yield: 70–85%, m.p. 138°C) .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR: To confirm hydrazide proton signals (NH₂, δ ~9.5 ppm) and aromatic protons .
- FT-IR: Peaks at ~3200–3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch) .
- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks (e.g., monoclinic C2/c space group for derivatives) .
Q. What are common reactions to synthesize bioactive derivatives like hydrazones or oxadiazoles?
- Methodological Answer:
- Hydrazones: Condensation with aldehydes/ketones (e.g., 4-pyridinecarboxaldehyde) in methanol under reflux .
- Oxadiazoles: Reaction with CS₂/KOH under reflux, followed by Mannich reactions with amines and formaldehyde under ultrasonication .
Q. What in vitro assays evaluate antifungal/antibacterial activity of these compounds?
- Methodological Answer:
- Antifungal: Broth microdilution assays against Candida spp. (MIC values reported as 6.25–25 µg/mL) .
- Antibacterial: Disk diffusion or microplate assays against E. coli and S. aureus (zone of inhibition: 10–18 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can ultrasonic irradiation or molecular sieves optimize synthesis yield and purity?
- Methodological Answer:
- Ultrasonication: Reduces reaction time (4 vs. 24 hours for conventional methods) and increases yields (85–90% vs. 70–75%) by enhancing mass transfer and reagent activation .
- Molecular Sieves (e.g., SiO₂): Improve regioselectivity in heterocycle formation (e.g., 1,3,4-oxadiazoles) by adsorbing byproducts .
Q. How do crystallographic studies inform molecular conformation and intermolecular interactions?
- Methodological Answer: X-ray diffraction reveals:
- Planar Hydrazide Core: Facilitates π-π stacking in derivatives like 4-(dimethylamino)benzohydrazide (monoclinic system, a = 24.7 Å, β = 118.05°) .
- Hydrogen-Bond Networks: N–H⋯O interactions stabilize crystal packing, influencing solubility and bioactivity .
Q. How can computational methods predict bioactivity of novel derivatives?
- Methodological Answer:
- Molecular Docking: Identifies binding modes with targets like acetylcholinesterase (AChE). For example, 4-(trifluoromethyl)benzohydrazide derivatives show mixed-type inhibition (IC₅₀: 46.8–137.7 µM for AChE) .
- DFT Calculations: Optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or enzyme inhibition .
Q. How do structure-activity relationship (SAR) studies guide potent derivative design?
- Methodological Answer:
- Electron-Withdrawing Groups (e.g., CF₃): Enhance cholinesterase inhibition (e.g., 2l derivative: IC₅₀ = 46.8 µM for AChE) .
- Hydrophobic Substituents (e.g., benzyloxy): Improve antifungal activity by increasing membrane permeability .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or yields?
- Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
